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Antitumor Efficacy in Xenograft Models

The table below summarizes findings from key preclinical studies on capmatinib using different in vivo

models.

Cancer Type /
Model

Genetic
Alteration

Treatment
Regimen

Key Findings
Source /
Reference

NSCLC (Patient-
Derived
Xenograft, PDX)

MET exon 14

skipping

Capmatinib +

Radiation

Significant tumor

growth delay vs.
control or single

agents; Inhibition of
p-MET and p-S6 [1].

NSCLC (Cell Line
Xenograft)

MET amplification Capmatinib +
Radiation

Significant tumor
growth delay vs.

control or single
agents [1].
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Cancer Type /
Model

Genetic
Alteration

Treatment
Regimen

Key Findings
Source /
Reference

Pediatric High-
Grade Glioma
(PDOX)

MET fusion

(CLIP2-MET,
NPM1-MET, HIP1-

MET)

Capmatinib (100

mg/kg, BID) +
Radiotherapy (2 Gy

x 6 fractions)

Extended survival;

induced long-term
progression-free

survival [2].

Cutaneous
Squamous Cell
Carcinoma
(Genetically
Engineered)

Tpl2 knockout

(upregulated
HGF/p-MET)

Capmatinib (44

mg/kg in diet)

60% reduction in

overall tumor burden;
blocked malignant

conversion [3].

Osimertinib-
Resistant NSCLC
(PDX)

MET/Akt/Snail
upregulation

Capmatinib +
Osimertinib

Increased tumor
inhibition; reduced

number of Cancer-
Associated

Fibroblasts (CAFs)
[4].

Detailed Experimental Protocols

Here are the methodologies for the core experiments cited in the studies above.

In Vivo Xenograft Efficacy Studies

Model Generation: Studies used cell line-derived xenografts (e.g., MET-amplified or METex14
mutant NSCLC lines) or patient-derived xenografts (PDX) implanted into immunocompromised

mice [1] [2].
Dosing: Capmatinib was typically administered via oral gavage. Common doses were 10 mg/kg [1]

or 100 mg/kg [2], given twice daily (BID).
Group Allocation: Mice were randomized into groups: vehicle control, capmatinib alone, radiation

alone, and the combination of capmatinib and radiation [1] [2].
Tumor Monitoring: Tumor volume was measured regularly with calipers. Tumor growth delay was a

primary endpoint [1].
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Pharmacodynamic Analysis: At endpoint, tumors were analyzed via immunohistochemistry (IHC)
or western blot to assess inhibition of MET signaling (e.g., levels of p-MET, p-ERK, p-AKT) [1].

Clonogenic Survival Assay

This in vitro assay tests the ability of a single cell to proliferate after drug or radiation treatment, measuring

radiosensitization [1].

Seeding: Cells are plated at low densities in multi-well plates.

Treatment: After overnight incubation, cells are treated with capmatinib or vehicle control for 1 hour,
then irradiated at various doses (e.g., 2, 4, 6 Gy) [1].

Incubation: The next day, media is replaced with fresh, drug-free media.
Colony Formation: Plates are incubated for 12-20 days until colonies of ~50 cells form in control

wells.
Analysis: Colonies are stained (e.g., with crystal violet), counted, and survival fractions are

calculated. The Radiation Dose Enhancement Factor (DEF) is calculated at 10% survival levels,
with a value >1.0 indicating radiosensitization [1].

γH2AX Foci Assay (DNA Damage Repair)

This assay quantifies DNA double-strand breaks by detecting phosphorylated histone H2AX (γH2AX) [1].

Treatment: Cells on coverslips are treated with capmatinib and irradiated.
Fixation: Cells are fixed at multiple time points post-irradiation (e.g., 1, 4, 24 hours).

Immunofluorescence: Cells are probed with a primary antibody against γH2AX, then a fluorescent
secondary antibody.

Imaging & Quantification: Slides are imaged using confocal microscopy, and γH2AX foci are
counted per cell (at least 150 cells per condition). Prolonged presence of foci indicates inhibition of
DNA repair by capmatinib [1].

Mechanism of Action and Signaling Pathways

Capmatinib is a highly selective, ATP-competitive type Ib MET tyrosine kinase inhibitor. It binds the active

"DFG-in" conformation of MET, showing 10,000-fold selectivity for MET over other kinases [5] [6].
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The following diagram illustrates the core signaling pathway targeted by capmatinib and the experimental

workflow used to evaluate its efficacy and mechanism in preclinical models.
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Diagram 1: Capmatinib inhibits the MET signaling pathway. Preclinical experiments measure tumor growth

delay, radiosensitization, DNA repair inhibition, and target protein suppression.

Key Insights for Research and Development

Potent Radiosensitization: A key finding is that capmatinib is an effective radiosensitizer in MET-
dysregulated models. The mechanism involves inhibition of DNA double-strand break repair, as

shown by prolonged γH2AX foci [1] [2].
Activity in the Central Nervous System (CNS): Capmatinib demonstrates encouraging blood-brain
barrier (BBB) penetration. In rats and monkeys, the mean cerebrospinal fluid concentration was
approximately 33.5% and 89.8% of the free plasma concentration, respectively [5]. This correlates

with good intracranial responses in clinical trials [5] [6].
Overcoming TKI Resistance: In NSCLC, resistance to EGFR inhibitors like osimertinib can occur

through MET dysregulation. Capmatinib, in combination with osimertinib, overcomes this resistance
by suppressing the MET/Akt/Snail pathway and reducing the supportive tumor microenvironment

by decreasing the generation of Cancer-Associated Fibroblasts (CAFs) [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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